

LH-846: A Selective Modulator of the Circadian Clock

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LH-846 is a potent and selective small molecule inhibitor of Casein Kinase 1δ (CK1 δ), a key serine/threonine kinase that plays a pivotal role in the regulation of the mammalian circadian clock. By modulating the core clock machinery, **LH-846** has emerged as a valuable chemical probe for dissecting the molecular mechanisms of circadian rhythms and as a potential starting point for the development of therapeutics targeting circadian-related disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and experimental methodologies associated with **LH-846**.

Chemical Structure and Physicochemical Properties

LH-846 is a benzothiazole derivative with the systematic IUPAC name N-(5-Chloro-6-methyl-2-benzothiazolyl)benzeneacetamide.[1] Its chemical structure is depicted below:

Chemical Structure of LH-846

The key physicochemical properties of **LH-846** are summarized in the table below for easy reference and comparison.



Property	Value	Reference
IUPAC Name	N-(5-Chloro-6-methyl-2- benzothiazolyl)benzeneacetam ide	[1]
CAS Number	639052-78-1	[1][2][3]
Molecular Formula	C16H13CIN2OS	[1][4][5]
Molecular Weight	316.81 g/mol	[2][4][5]
Appearance	White to beige crystalline solid	[4]
Purity	≥98%	[1][3][5]
Solubility	Soluble in DMSO (to 100 mM) and DMF (5 mg/mL)	[1][4][5]
Storage	Store at -20°C	[3][4]

Biological Activity and Mechanism of Action

LH-846 is a selective inhibitor of Casein Kinase 1δ (CK1 δ).[2][3] It exhibits a lesser degree of inhibition towards other CK1 isoforms, such as CK1 ϵ and CK1 α , and shows no significant activity against Casein Kinase 2 (CK2).[1][5]

The primary mechanism of action of **LH-846** in the context of circadian rhythms involves the modulation of the phosphorylation and subsequent degradation of the Period (PER) proteins, which are core components of the circadian clock's negative feedback loop. Specifically, $CK1\delta$ -mediated phosphorylation of PER1 targets it for ubiquitination and proteasomal degradation.[4] By inhibiting $CK1\delta$, **LH-846** prevents the hyperphosphorylation of PER1, leading to its stabilization and accumulation.[4] This, in turn, prolongs the half-life of PER1 and lengthens the period of the circadian cycle.[4][5]

The following table summarizes the known inhibitory activities of **LH-846**.

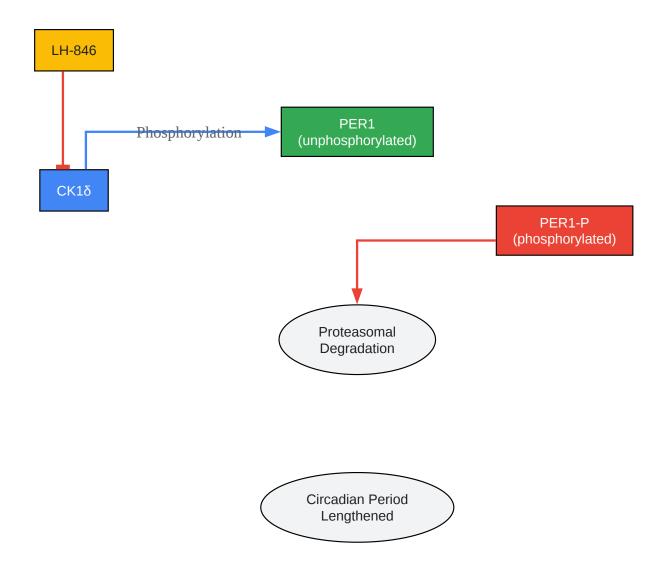


Target	IC50	Reference
CK1δ	290 nM	[1][2]
CK1ε	1.3 μΜ	[1][2]
CK1α	2.5 μΜ	[1][2]
CK2	No inhibition	[1]

Signaling Pathway

The signaling pathway through which **LH-846** modulates the circadian clock is centered on the core negative feedback loop. The diagram below illustrates the key interactions.





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Caption: Signaling pathway of LH-846 in the circadian clock.

Experimental Protocols

The following are detailed methodologies for key experiments involving **LH-846**, based on established protocols in the field.

In Vitro Casein Kinase 1δ (CK 1δ) Inhibition Assay



This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of **LH-846** against $CK1\delta$.

Materials:

- Recombinant human CK1δ enzyme
- Biotinylated peptide substrate (e.g., Biotin-RRKDLHDDEEDEAMSITA)
- ATP (Adenosine triphosphate)
- Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
- LH-846 (dissolved in DMSO)
- Stop solution (e.g., 100 mM EDTA)
- Detection reagents (e.g., Streptavidin-coated plates, europium-labeled anti-phosphoserine antibody)

Procedure:

- Prepare a serial dilution of LH-846 in DMSO. Further dilute in kinase buffer to the desired final concentrations.
- In a 96-well plate, add the CK1δ enzyme, the biotinylated peptide substrate, and the diluted
 LH-846 or DMSO (vehicle control).
- Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for $CK1\delta$.
- Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction by adding the stop solution.
- Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.



- Wash the plate to remove unbound components.
- Add a europium-labeled anti-phosphoserine antibody and incubate to detect the phosphorylated substrate.
- After washing, add an enhancement solution and measure the time-resolved fluorescence.
- Calculate the percent inhibition for each LH-846 concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

U2OS Cell-Based Circadian Rhythm Assay

This protocol describes a common method to assess the effect of **LH-846** on the circadian period in human U2OS cells using a luciferase reporter.

Materials:

- U2OS cells stably expressing a circadian reporter construct (e.g., Bmal1-luciferase or Per2-luciferase)
- Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
- Synchronization agent (e.g., 100 nM dexamethasone or 10 μM forskolin)
- Recording medium (e.g., phenol red-free DMEM with 1% FBS, antibiotics, and 0.1 mM luciferin)
- LH-846 (dissolved in DMSO)
- Luminometer capable of long-term live-cell recording at 37°C

Procedure:

- Plate the U2OS reporter cells in a 35-mm dish or a multi-well plate and grow to confluency.
- Synchronize the cells by treating with a synchronization agent for 2 hours.
- After synchronization, wash the cells with PBS and replace the medium with the recording medium containing the desired concentration of LH-846 or DMSO (vehicle control).

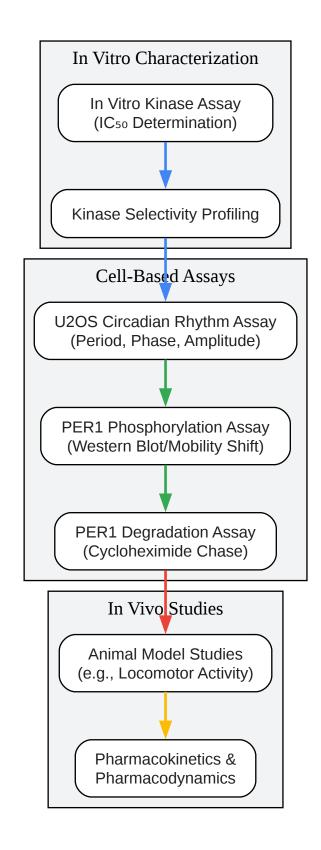


- Place the culture dish in a luminometer and record the bioluminescence signal at regular intervals (e.g., every 10 minutes) for at least 3-5 days.
- Analyze the resulting bioluminescence data to determine the period, phase, and amplitude of the circadian rhythm for each condition. The period is typically calculated from the second peak of bioluminescence onwards.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing a novel circadian modulator like **LH-846**.





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Caption: General experimental workflow for circadian modulator characterization.



Conclusion

LH-846 is a well-characterized, selective inhibitor of CK1 δ that serves as an invaluable tool for studying the intricacies of the mammalian circadian clock. Its ability to lengthen the circadian period through the stabilization of PER1 provides a clear mechanism of action that can be leveraged in various experimental systems. This technical guide has provided a comprehensive overview of **LH-846**, from its fundamental chemical properties to its application in cell-based assays, to aid researchers in its effective utilization for advancing our understanding of circadian biology and related therapeutic opportunities.

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